molecular formula C17H20N8 B2554006 N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2197903-39-0

N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2554006
CAS No.: 2197903-39-0
M. Wt: 336.403
InChI Key: IQUIAOZEPIDHSD-UHFFFAOYSA-N
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Description

N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a recognized potent and selective small-molecule inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. DDR1 is a receptor tyrosine kinase activated by various collagens and plays a critical role in cell proliferation, differentiation, migration, and survival. Its aberrant signaling is implicated in the pathogenesis of numerous fibrotic diseases and cancer progression, particularly in regulating epithelial-to-mesenchymal transition (EMT), invasion, and metastasis . This compound acts by competitively binding to the ATP-binding pocket of DDR1, effectively blocking its autophosphorylation and subsequent downstream signaling cascades. As a key pharmacological tool, it enables researchers to dissect the complex biological functions of DDR1, investigate its role in collagen-driven signaling pathways in the tumor microenvironment , and explore its potential as a therapeutic target in experimental models of fibrosis, such as lung and kidney fibrosis, and certain cancers, including breast and pancreatic carcinomas. The high selectivity profile of this inhibitor makes it invaluable for establishing causal relationships between DDR1 activity and disease phenotypes, providing critical insights for basic science and drug discovery endeavors.

Properties

IUPAC Name

N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-11-19-14-5-3-4-13(14)17(20-11)23(2)12-8-24(9-12)16-7-6-15-21-18-10-25(15)22-16/h6-7,10,12H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUIAOZEPIDHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on shared heterocyclic cores, synthetic routes, and substituent effects.

Triazolo[4,3-b]pyridazin-amine Derivatives

Compounds in this class share the triazolo-pyridazine moiety but vary in substituents and linker groups.

Compound Name Key Structural Features Synthesis Yield (%) Reference
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine 6-Methyl group; 4-chlorophenethyl side chain High (exact yield unspecified)
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Pyridinyl-ethyl substitution; 6-methyl group 72
Target Compound Cyclopenta[d]pyrimidine core; azetidine linker Not reported N/A

Analysis :

  • The 6-methyl substitution in triazolo[4,3-b]pyridazine derivatives (e.g., compounds from and ) is common and may enhance metabolic stability .
Triazolo[1,5-a]pyrimidin-amine Derivatives

These compounds share a triazole-pyrimidine core but differ in substitution patterns.

Compound Name Key Structural Features Biological Relevance Reference
5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Trifluoromethylphenyl group; 5-methyl substitution Likely kinase inhibitor
N,N-Diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl][1,2,4]triazolo[1,5-a]pyrimidin-5-amine Tetrazole biphenyl substitution; propyl chain Angiotensin II receptor analog
Target Compound Cyclopenta[d]pyrimidine instead of pyrimidine; triazolo[4,3-b]pyridazine Unknown N/A

Analysis :

  • The target’s cyclopenta[d]pyrimidine core may offer improved planar geometry compared to simpler pyrimidine rings, affecting DNA/RNA binding or enzyme inhibition .
Pyrimidine-Based Amines with Complex Linkers

These analogs highlight variations in linker regions and aromatic substitutions.

Compound Name Key Structural Features Similarity Score Reference
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine Fluoro-methoxy-nitroaryl group; indole substitution 0.78
6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine Quinazoline core; phenoxyphenyl substitution 0.65
Target Compound Triazolo[4,3-b]pyridazine; azetidine linker N/A N/A

Analysis :

  • Quinazoline derivatives () often target tyrosine kinases, suggesting the target compound may share similar mechanisms .
  • The similarity score of 0.78 () indicates structural overlap with nitroaryl-pyrimidine amines, though the target’s triazolo-pyridazine moiety likely alters binding kinetics .

Structure-Activity Relationship (SAR) Considerations

  • Triazolo-pyridazine vs.
  • Azetidine Linker : Compared to acyclic amines (e.g., phenethyl in ), the azetidine’s rigidity may reduce off-target effects .

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